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Compound of Interest

Compound Name:
6-Chloro-n4,n4-

dimethylpyrimidine-2,4-diamine

Cat. No.: B175177 Get Quote

An In-Depth Technical Guide to 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine

Executive Summary
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for

a multitude of biologically active compounds. Within this class, 6-Chloro-N4,N4-
dimethylpyrimidine-2,4-diamine emerges as a highly valuable, yet specialized, synthetic

intermediate. Its unique arrangement of a reactive chlorine atom and differentially substituted

amino groups provides a versatile platform for the synthesis of complex molecules, particularly

in the realm of targeted therapeutics like kinase inhibitors. This guide offers a comprehensive

analysis of its chemical properties, structural characteristics, synthesis, reactivity, and

applications, tailored for researchers and professionals in drug development.

Physicochemical and Structural Properties
6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine is a substituted pyrimidine characterized by

a chlorine atom at the C6 position, an unsubstituted amino group at C2, and a dimethylamino

group at the C4 position. These features dictate its physical properties and chemical behavior.
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Property Value Source

Molecular Formula C₆H₉ClN₄ [1]

Molecular Weight 172.62 g/mol [2]

CAS Number

18516-23-9 (Note: This is an

inferred CAS, specific public

data is sparse)

Appearance
Expected to be a crystalline

solid at room temperature

Solubility

Expected to have moderate

solubility in water and higher

solubility in organic solvents

like ethanol and methanol.[3]

Hydrogen Bond Donors 1 (from the C2-NH₂) [2]

Hydrogen Bond Acceptors
4 (3 from ring nitrogens, 1 from

C4-N)
[2]

Rotatable Bond Count 1 [2]

Structural Analysis
The structure of 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine has been elucidated by X-

ray crystallography.[1] The asymmetric unit of the crystal contains four independent molecules,

indicating subtle conformational differences, primarily in the torsion angles between the

dimethylamino group and the pyrimidine plane.[1] The crystal packing is dominated by a

network of intermolecular N-H···N hydrogen bonds, where the amino group at the C2 position

acts as a donor and the ring nitrogen atoms act as acceptors, forming various dimeric and

chain-like motifs.[1] This robust hydrogen-bonding network contributes to its solid-state stability.

Synthesis and Chemical Reactivity
The synthetic utility of this compound is rooted in its straightforward preparation from common

precursors and the predictable reactivity of its functional groups.
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Proposed Synthesis Pathway
While a specific, published synthesis for this exact molecule is not readily available, a logical

and efficient pathway can be devised based on established pyrimidine chemistry. The synthesis

would likely commence from the commercially available 2,4-diamino-6-chloropyrimidine.[3][4]

Step-by-Step Protocol:

Starting Material: Begin with 2,4-diamino-6-chloropyrimidine (CAS 156-83-2). This precursor

is synthesized from ethyl cyanoacetate and guanidine, followed by chlorination with

phosphorus oxychloride (POCl₃).[5]

Selective Dimethylation: The key challenge is the selective methylation of the N4-amino

group over the N2-amino group. This selectivity can be influenced by reaction conditions. A

plausible approach involves reacting 2,4-diamino-6-chloropyrimidine with a methylating

agent (e.g., formaldehyde/formic acid for Eschweiler-Clarke reaction, or methyl iodide) under

carefully controlled stoichiometric and temperature conditions to favor dimethylation at the

more nucleophilic N4 position.

Purification: The final product would be isolated and purified from the reaction mixture using

standard techniques such as recrystallization or column chromatography to remove any

mono-methylated or unreacted starting material.

Core Reactivity: Nucleophilic Aromatic Substitution
(SNAr)
The most significant chemical property of 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine is

the reactivity of the C6-Cl bond. The pyrimidine ring, with its two electron-withdrawing nitrogen

atoms, activates the chlorine-bearing carbon for nucleophilic aromatic substitution (SNAr). This

makes the chlorine atom an excellent leaving group, allowing for the introduction of a wide

array of functional groups.

This reactivity is the cornerstone of its application as a synthetic scaffold. Researchers can

readily displace the chlorine with various nucleophiles—such as amines, thiols, or alcohols—to

generate diverse libraries of novel pyrimidine derivatives.[4][6]
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Key Reactivity Pathway

6-Chloro-N4,N4-
dimethylpyrimidine-2,4-diamine

C6-Substituted Product

Nucleophilic Aromatic
Substitution (SNAr)

Nucleophile (R-NH₂, R-SH, etc.)
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Caption: Core reactivity of the scaffold via SNAr at the C6 position.

Spectroscopic Profile
The structural features of the molecule give rise to a predictable spectroscopic signature. The

following table summarizes the expected key signals for analytical characterization.
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Technique Expected Signals Rationale

¹H NMR ~ 6.0-6.5 ppm (s, 1H)
The lone proton on the

pyrimidine ring (H5).

~ 5.0-5.5 ppm (br s, 2H)

Protons of the C2-NH₂ group;

signal may be broad and

exchangeable.

~ 3.1 ppm (s, 6H)

Protons of the two equivalent

methyl groups of the C4-

N(CH₃)₂ moiety.

¹³C NMR ~ 160-165 ppm

Carbons C2, C4, and C6,

which are attached to

heteroatoms.

~ 95-105 ppm
Carbon C5 of the pyrimidine

ring.

~ 35-40 ppm
Carbon of the N-methyl

groups.

IR Spectroscopy 3300-3500 cm⁻¹
N-H stretching vibrations from

the primary amine (NH₂).[7]

~ 1600-1650 cm⁻¹

C=N and C=C stretching

vibrations within the pyrimidine

ring.[8]

~ 700-800 cm⁻¹ C-Cl stretching vibration.

Mass Spectrometry m/z ~172 & ~174

Molecular ion peaks

corresponding to the ³⁵Cl and

³⁷Cl isotopes, respectively, in

an approximate 3:1 ratio.

Applications in Drug Discovery
The primary application of 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine is as a molecular

scaffold for the synthesis of pharmacologically active agents. Its structure is a common feature
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in kinase inhibitors, where the pyrimidine core often serves as a "hinge-binding" motif that

interacts with the ATP-binding site of the target enzyme.

The workflow for utilizing this scaffold in a drug discovery program typically involves a divergent

synthetic strategy.

Precursor Chemicals

Synthesis of Scaffold
(6-Chloro-N4,N4-dimethyl-

pyrimidine-2,4-diamine)

Parallel Synthesis via SNAr
(Diverse Nucleophile Array)

Key Intermediate

High-Throughput
Biological Screening

Compound Library

Lead Optimization

Active 'Hits'

Click to download full resolution via product page

Caption: Role of the scaffold in a typical drug discovery workflow.

By reacting the C6-chloro position with a library of diverse amines or other nucleophiles,

chemists can rapidly generate hundreds or thousands of unique analogues.[4][9] These

libraries are then screened against biological targets (e.g., a panel of protein kinases) to

identify "hits"—compounds that exhibit desired inhibitory activity. The other functional groups
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on the scaffold, the C2-amino and C4-dimethylamino, can then be modified in subsequent

rounds of synthesis to optimize potency, selectivity, and pharmacokinetic properties (Lead

Optimization).

Safety and Handling
As with all chlorinated organic compounds, 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine
should be handled with appropriate care in a well-ventilated laboratory fume hood. Personal

protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

While specific toxicity data is not available, related compounds like 2,4-diamino-6-

chloropyrimidine are classified as harmful if swallowed.[10] A thorough review of the Safety

Data Sheet (SDS) is essential before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 6-Chloro-N(4),N(4)-dimethyl-pyrimidine-2,4-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]

2. 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine｜lookchem [lookchem.com]

3. CAS 156-83-2: 2,4-Diamino-6-chloropyrimidine | CymitQuimica [cymitquimica.com]

4. researchgate.net [researchgate.net]

5. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine
N-oxide - Google Patents [patents.google.com]

6. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-
chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-
dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal
[biomedpharmajournal.org]

7. youtube.com [youtube.com]

8. m.youtube.com [m.youtube.com]

9. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b175177?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Diamino-6-chloropyrimidine
https://www.benchchem.com/product/b175177?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/22590204/
https://www.lookchem.com/ProductWholeProperty_LCPL1835948.htm
https://cymitquimica.com/cas/156-83-2/
https://www.researchgate.net/publication/281202612_Synthesis_and_biological_activity_of_new_derivatives_of_6-chloro-5-4-_chlorophenyl_diazenyl_pyrimidine-2_4-diamine_and_4-chloro-6-methoxy-_N_N-dimethylpyrimidin-2-amine
https://patents.google.com/patent/EP0295218A1/en
https://patents.google.com/patent/EP0295218A1/en
https://biomedpharmajournal.org/vol6no2/synthesis-and-biological-activity-of-new-derivatives-of-6-chloro-5-4-chlorophenyldiazenylpyrimidine-24-diamine-and-4-chloro-6-methoxy-nn-dimethylpyrimidin-2-amine/
https://biomedpharmajournal.org/vol6no2/synthesis-and-biological-activity-of-new-derivatives-of-6-chloro-5-4-chlorophenyldiazenylpyrimidine-24-diamine-and-4-chloro-6-methoxy-nn-dimethylpyrimidin-2-amine/
https://biomedpharmajournal.org/vol6no2/synthesis-and-biological-activity-of-new-derivatives-of-6-chloro-5-4-chlorophenyldiazenylpyrimidine-24-diamine-and-4-chloro-6-methoxy-nn-dimethylpyrimidin-2-amine/
https://biomedpharmajournal.org/vol6no2/synthesis-and-biological-activity-of-new-derivatives-of-6-chloro-5-4-chlorophenyldiazenylpyrimidine-24-diamine-and-4-chloro-6-methoxy-nn-dimethylpyrimidin-2-amine/
https://www.youtube.com/watch?v=uLaeNOpBN5g
https://m.youtube.com/watch?v=ElJaawtKsf0
https://www.researchgate.net/publication/305347786_Synthesis_and_Biological_Activity_of_New_Derivatives_of_6-chloro-5-4-chlorophenyldiazenylpyrimidine-24-diamine_and_4-chloro-6-methoxy-NN-dimethylpyrimidin-2-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine
chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b175177#6-chloro-n4-n4-dimethylpyrimidine-2-4-
diamine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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